2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Overview
Description
The compound “2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine” is a complex organic molecule. While there is no direct information available for this specific compound, it is related to a class of compounds that have been studied for their anti-tubercular activity .
Synthesis Analysis
The synthesis of similar compounds involves multi-step procedures . For instance, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives involved designing, synthesizing, and evaluating their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve multi-step procedures . For example, the BOC deprotection was carried out with trifluoroacetic acid in a dichloromethane medium to get the scaffold .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the structure of a novel Mannich base was assigned by HRMS, IR, 1H, and 13C NMR spectra .Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are commonly found in pharmaceuticals and agrochemicals due to their ability to positively modulate the pharmacokinetic properties of a drug substance . They are found in biologically active compounds for a variety of disease states .
Mode of Action
It is known that piperazine derivatives can interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
Piperazine derivatives are known to interact with a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It is known that piperazine derivatives can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a range of biological activities, including antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .
Action Environment
It is known that the efficacy and stability of piperazine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-iodophenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24IN5O/c1-16-6-8-20(9-7-16)26-21-14-17(2)25-23(27-21)29-12-10-28(11-13-29)22(30)18-4-3-5-19(24)15-18/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXDFSIYWAZKOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC(=CC=C4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24IN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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